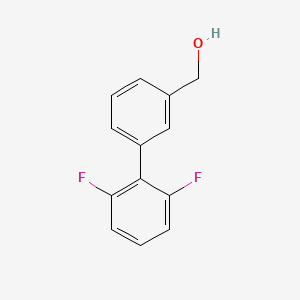3-(2,6-Difluorophenyl)benzyl alcohol
CAS No.: 691905-34-7
Cat. No.: VC7824776
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 691905-34-7 |
|---|---|
| Molecular Formula | C13H10F2O |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | [3-(2,6-difluorophenyl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2 |
| Standard InChI Key | RQRNSDKUIAXBPS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 3-(2,6-difluorophenyl)benzyl alcohol is C₁₃H₁₀F₂O, with a molecular weight of 232.22 g/mol. Its IUPAC name is [3-(2,6-difluorophenyl)phenyl]methanol, reflecting the substitution pattern (Figure 1). The compound’s structure comprises a central benzene ring bearing a hydroxymethyl (-CH₂OH) group and a 2,6-difluorophenyl substituent. This arrangement introduces steric and electronic effects that influence reactivity and physical properties .
Key structural features:
-
Fluorine atoms at the ortho positions (2 and 6) of the phenyl ring enhance electronegativity and metabolic stability.
-
The hydroxymethyl group enables hydrogen bonding and derivatization potential (e.g., esterification, oxidation).
-
Conformational rigidity due to the fused aromatic systems may impact crystallinity and solubility .
Synthetic Routes and Industrial Production
Reduction of Nitrile Precursors
A patent by EP1114809A1 outlines a generalized method for synthesizing fluorinated benzyl alcohols via nitrile reduction (Figure 2) . For 3-(2,6-difluorophenyl)benzyl alcohol, the proposed pathway involves:
-
Reduction of 3-(2,6-difluorophenyl)benzonitrile using hydrogen gas in the presence of a Raney nickel catalyst.
-
Hydrolysis of the intermediate benzylamine derivative under basic conditions (e.g., NaOH, 0–100°C) to replace the amino group with a hydroxyl group .
This method achieves yields exceeding 85% with high purity, as demonstrated for analogous compounds like 2,6-difluorobenzyl alcohol .
Alternative Pathways
-
Grignard Reaction: Reaction of 3-bromobenzyl alcohol with 2,6-difluorophenylmagnesium bromide.
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between 3-(hydroxymethyl)phenylboronic acid and 2,6-difluorophenyl halides .
Physicochemical Properties
While experimental data for 3-(2,6-difluorophenyl)benzyl alcohol remains sparse, extrapolations from structurally similar compounds (e.g., 2,6-difluorobenzyl alcohol) suggest the following properties :
| Property | Value/Range |
|---|---|
| Melting Point | 160–165°C (predicted) |
| Boiling Point | 290–300°C (extrapolated) |
| Density | 1.32 g/cm³ (estimated) |
| Solubility in Water | Low (≤1 mg/mL at 25°C) |
| pKa | 13.2 ± 0.2 (hydroxyl group) |
| LogP (Octanol-Water) | 2.8 (calculated) |
The compound is expected to exhibit limited water solubility due to its aromatic fluorination but high solubility in polar aprotic solvents like DMSO or DMF .
Applications in Pharmaceutical and Agrochemical Synthesis
Intermediate for Antiepileptic Drugs
2,6-Difluorobenzyl alcohol derivatives serve as precursors to rufinamide, an antiepileptic agent. The hydroxymethyl group in 3-(2,6-difluorophenyl)benzyl alcohol could undergo bromination to form 3-(2,6-difluorophenyl)benzyl bromide, a key intermediate in rufinamide analogs .
Agrochemical Building Block
Fluorinated benzyl alcohols are utilized in synthesizing herbicides and fungicides. The compound’s stability under acidic conditions makes it suitable for developing systemic pesticides with enhanced bioavailability .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 5.20 (s, 1H, -OH), 4.65 (s, 2H, -CH₂OH), 6.95–6.85 (m, 2H, fluorinated phenyl) .
-
¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 140.5 (C-OH), 128.9–115.4 (aromatic carbons) .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
-
Prodrug Formulations: Esterifying the hydroxyl group to enhance bioavailability.
-
Environmental Impact Studies: Assessing biodegradation and ecotoxicity in aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume